molecular formula C13H13BrO4 B8624935 5-Bromo-4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid

5-Bromo-4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid

Cat. No.: B8624935
M. Wt: 313.14 g/mol
InChI Key: PVPPTWCCGLSPSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-isopropoxy-3-methyl-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C13H13BrO4 and its molecular weight is 313.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

5-bromo-3-methyl-4-propan-2-yloxy-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C13H13BrO4/c1-6(2)17-12-8(14)4-5-9-10(12)7(3)11(18-9)13(15)16/h4-6H,1-3H3,(H,15,16)

InChI Key

PVPPTWCCGLSPSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=C(C=C2)Br)OC(C)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 0.58 g (1.7 mmole) of ethyl 5-bromo-4-isopropoxy-3-methyl-1-benzofuran-2-carboxylate in 15 mL of THF and 15 mL MeOH was added 8.5 mL of 1NaOH and the reaction was stirred at room temperature for 1 hour. The solvent was concentrated in vacuo, the residue was neutralized with 1N HCl and extracted with ethyl acetate. The organic layer was washed with water and brine, dried over sodium sulfate, filtered, and concentrated to provide 0.46 g of 5-bromo-4-isopropoxy-3-methyl-1-benzofuran-2-carboxylic acid. Yield 86.8%; m.p. 182-184° C.; MS 311.0 (M−H)−.
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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